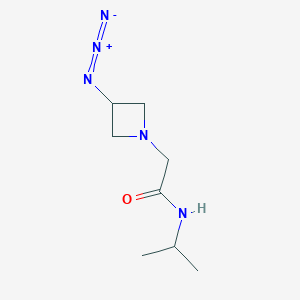
3-Azido-1-(4-methoxybenzyl)azetidine
Übersicht
Beschreibung
“3-Azido-1-(4-methoxybenzyl)azetidine” is a chemical compound with the empirical formula C11H15NO2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “3-Azido-1-(4-methoxybenzyl)azetidine” is 193.24 . The InChI string representation of its structure is 1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 .Chemical Reactions Analysis
Azetidines, including “3-Azido-1-(4-methoxybenzyl)azetidine”, exhibit unique reactivity due to their considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
Azetidines, including 3-Azido-1-(4-methoxybenzyl)azetidine, are immensely reactive and have significant potential in synthetic chemistry . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .
Catalytic Processes
Azetidines are also known to have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Ring-Opening and Expansion Reactions
Due to their strained structure, azetidines represent an important class of compounds for ring-opening and expansion reactions .
Aza Paternò–Büchi Reactions
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially be applied to 3-Azido-1-(4-methoxybenzyl)azetidine.
Synthesis of Dihydrothiazoles
The synthetic protocol involving the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in DCM at ambient temperature results in the synthesis of dihydrothiazoles . This process could potentially be adapted for 3-Azido-1-(4-methoxybenzyl)azetidine.
Pharmaceutical Applications
Azetidines have been shown to improve pharmacokinetic properties and metabolic stability when incorporated into pharmaceutically relevant scaffolds . Therefore, 3-Azido-1-(4-methoxybenzyl)azetidine could potentially be used in the development of new pharmaceuticals.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Azetidines, the class of compounds that “3-Azido-1-(4-methoxybenzyl)azetidine” belongs to, are often used in the synthesis of pharmaceuticals due to their ability to form stable four-membered rings . The specific targets of “3-Azido-1-(4-methoxybenzyl)azetidine” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “3-Azido-1-(4-methoxybenzyl)azetidine” would depend on its specific chemical structure and the biological system it interacts with. Azetidines can undergo various chemical reactions, including photocycloaddition reactions , which could potentially influence its mode of action.
Action Environment
The action, efficacy, and stability of “3-Azido-1-(4-methoxybenzyl)azetidine” could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, azetidines can undergo thermal decomposition , which could potentially influence its stability and action.
Eigenschaften
IUPAC Name |
3-azido-1-[(4-methoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVZZPIRRMJNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















